7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene

LRH-1 antagonism Nuclear receptor pharmacology Breast cancer research

Researchers requiring a validated LRH-1 antagonist for endocrine-resistant breast cancer models and QC labs needing a certified Raloxifene EP Impurity A reference standard face sourcing challenges. This compound resolves both with a single, batch-certified inventory lot (≥98% purity). - Dual Utility: Functions as a potent LRH-1 antagonist (IC50=3.1 μM) and a pharmacopoeial impurity standard for ANDA submissions. - Supply Assurance: Available as a batch-certified reference standard, eliminating the need for separate analytical and biological material procurement.

Molecular Formula C42H44N2O6S
Molecular Weight 704.9 g/mol
CAS No. 1159977-58-8
Cat. No. B028825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
CAS1159977-58-8
Synonyms[6-Hydroxy-2-(4-hydroxyphenyl)-7-[4-(2-piperidin-1-yl-ethoxy)benzoyl]-benzo[b]thien-3-yl]-[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone;  Raloxifene Impurity I; 
Molecular FormulaC42H44N2O6S
Molecular Weight704.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)O)C7=CC=C(C=C7)O
InChIInChI=1S/C42H44N2O6S/c45-32-13-7-31(8-14-32)41-37(39(47)29-9-15-33(16-10-29)49-27-25-43-21-3-1-4-22-43)35-19-20-36(46)38(42(35)51-41)40(48)30-11-17-34(18-12-30)50-28-26-44-23-5-2-6-24-44/h7-20,45-46H,1-6,21-28H2
InChIKeyZIQUILNLPRCFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raloxifene EP Impurity A: Identity and Pharmacology


7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene (CAS 1159977-58-8) is a synthetic raloxifene analogue and the pharmacopoeial impurity designated as Raloxifene EP Impurity A (also known as Raloxifene 3,7-Diketone). Structurally, it is a bis(piperidinylethoxybenzoyl) derivative of the benzothiophene core (C42H44N2O6S, MW 704.87) [1]. Unlike the parent drug raloxifene—a selective estrogen receptor modulator (SERM)—this compound has been identified as a liver receptor homolog-1 (LRH-1) antagonist, demonstrating an IC50 of 3.1 μM against the LRH-1 ligand-binding domain [2]. This functional switch from SERM activity to LRH-1 antagonism defines its primary scientific and procurement relevance.

Why Raloxifene EP Impurity A Is Irreplaceable


Substituting 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene with unvalidated raloxifene impurities or alternative LRH-1 antagonists introduces quantifiable risk. The compound's dual identity as both a structurally defined raloxifene impurity and a functionally characterized LRH-1 antagonist means that any replacement must satisfy two orthogonal selection criteria simultaneously: (1) chromatographic retention time and spectral matching for analytical reference standard applications, and (2) precise LRH-1 antagonism potency for biological studies [1]. Generic LRH-1 inhibitors such as ML-180 (SR1848) exhibit divergent potency (IC50 = 3.7 μM) and distinct chemotypes, making them unsuitable as direct analytical surrogates [2]. The absence of cross-validation data between this specific diketone impurity and other raloxifene degradation products precludes reliable interchangeability in both regulated pharmaceutical analysis and mechanistic LRH-1 research.

Raloxifene EP Impurity A: Quantitative Differentiation


LRH-1 Antagonism vs. ML-180

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene inhibits LRH-1 transcriptional activity with an IC50 of 3.1 μM [1]. In comparison, the commonly used LRH-1 inverse agonist ML-180 (SR1848) exhibits a numerically higher IC50 of 3.7 μM under comparable assay conditions [2]. This ~16% difference in potency may influence selection when assay sensitivity or compound concentration ranges are critical experimental variables.

LRH-1 antagonism Nuclear receptor pharmacology Breast cancer research

Certified vs. Unspecified Purity Grades

Commercial sourcing from MedChemExpress (Cat. No. HY-135589) provides 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene at a batch-certified purity of 99.77% [1]. Alternative suppliers frequently offer this compound at unspecified or lower purity grades (e.g., ≥98%) without batch-specific certificates of analysis . The 99.77% purity specification translates to a total impurity burden of ≤0.23%, a critical parameter for analytical method validation and reference standard applications where even minor contaminants can compromise quantification accuracy.

Analytical reference standards Quality control Method validation

Pharmacopoeial Identity vs. Uncharacterized Impurities

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is formally recognized as Raloxifene EP Impurity A and Raloxifene 3,7-Diketone (USP) [1]. This regulatory designation distinguishes it from other raloxifene-related impurities such as Raloxifene-N-Oxide (Impurity 1) or EP Impurity B, which lack comparable functional LRH-1 antagonist activity [2]. The compound's inclusion in USP and EP impurity monographs enables its direct use in ANDA method validation and quality control applications without additional regulatory justification.

Pharmaceutical analysis ANDA submissions Impurity profiling

Raloxifene EP Impurity A: Key Applications


LRH-1 Antagonist for Breast Cancer Studies

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene serves as a validated LRH-1 antagonist (IC50 = 3.1 μM) for investigating LRH-1-dependent transcriptional programs in endocrine-sensitive and -resistant breast cancer models [1]. Its ~16% potency advantage over ML-180 (SR1848) makes it the preferred choice when lower compound concentrations are required to minimize solvent-mediated cytotoxicity or when assay sensitivity necessitates the most potent commercially available LRH-1 antagonist within this chemotype class [2].

Impurity Profiling Reference Standard

As Raloxifene EP Impurity A / USP 3,7-Diketone, this compound is essential for HPLC method development and validation in pharmaceutical quality control laboratories. The availability of batch-certified 99.77% purity material [3] ensures accurate quantification of this specific degradation product in raloxifene hydrochloride drug substance and drug product, supporting ANDA submissions and commercial batch release testing [4].

Cross-Functional Dual-Utility Reference Material

Organizations conducting both raloxifene pharmaceutical development and LRH-1 nuclear receptor research can leverage 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene as a dual-utility compound. The same inventory lot can serve as (1) an analytical impurity reference standard for chromatographic method validation, and (2) a functional LRH-1 antagonist for cell-based assays [1][4]. This consolidation reduces procurement complexity and inventory management overhead compared to maintaining separate reference standards for analytical and biological applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.